BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Terpinyl Butyrate: A
Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Terpinyl butyrate
CAS No.: 2153-28-8
Cat. No.: B1594661
Get Quote
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
terpinyl butyrate, a common fragrance and flavoring agent. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with the experimental protocols for these analyses. This document is intended to serve as a
valuable resource for researchers and professionals involved in the analysis and
characterization of natural products and fragrance compounds.

Introduction

Terpinyl butyrate (a-terpinyl butanoate) is an organic ester formed from the reaction of a-
terpineol and butyric acid. It is a monoterpenoid and is found in various essential oils. Due to its
characteristic fruity and sweet aroma, it is widely used in the food, fragrance, and cosmetic
industries. Accurate spectroscopic characterization is crucial for its quality control and for
understanding its chemical properties.

Spectroscopic Data
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The following tables summarize the key spectroscopic data for alpha-terpinyl butyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for terpinyl butyrate is not readily available in the public
domain. However, a predicted spectrum can be derived from the known spectral data of its
precursor, a-terpineol, and the butyrate moiety.
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Chemical Shift (8) ppm Carbon Type Assighment

~172.5 C=0 Ester carbonyl

~134.0 C C=C-H (cyclohexene ring)
~120.5 CH C=C-H (cyclohexene ring)
~81.0 C -C(0-)-C(CHs)2

~40.5 CH Cyclohexene ring

~36.5 CH2 -O-C(=0)-CH2-

~31.0 CH:z Cyclohexene ring

~27.0 CH:z Cyclohexene ring

~24.0 CHs =C-CHs (cyclohexene ring)
~23.5 CHs -C(O-)-C(CHs)2

~18.5 CH2 -O-C(=0)-CH2-CH2-
~13.5 CHs -O-C(=0)-CH2-CH2-CHs

Infrared (IR) Spectroscopy

The IR spectrum of terpinyl butyrate is characterized by the strong absorption of the ester

carbonyl group.

Key IR Absorption Bands

Wavenumber (cm—?) Intensity Functional Group
~2965 Strong C-H stretch (alkane)
~1730 Strong C=0 stretch (ester)
~1460 Medium C-H bend (alkane)
~1370 Medium C-H bend (alkane)
~1160 Strong C-O stretch (ester)
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Data sourced from spectral databases. The exact peak positions may vary slightly depending
on the experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of terpinyl butyrate provides information about its molecular weight and
fragmentation pattern.[1] The NIST WebBook provides a mass spectrum for trans-f-terpinyl
butanoate.

Key Mass Spectrometry Data (Electron lonization - El)

m/z Relative Intensity Assighment
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Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 10-20 mg of terpinyl butyrate in 0.5-0.7 mL of deuterated
chloroform (CDCls).

¢ Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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» Transfer the solution to a 5 mm NMR tube.
1H NMR Spectroscopy:
e Instrument: 400 MHz (or higher) NMR spectrometer.
e Pulse Sequence: Standard single-pulse sequence.
e Acquisition Parameters:

o Spectral Width: 10-15 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64.

e Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct
the resulting spectrum. Calibrate the spectrum using the TMS signal at 0 ppm.

13C NMR Spectroscopy:
e Instrument: 100 MHz (or higher) NMR spectrometer.
e Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

e Acquisition Parameters:

o

Spectral Width: 200-250 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

[e]

e Processing: Apply a Fourier transform to the FID and phase correct the spectrum. Calibrate
the spectrum using the CDCIs solvent peak at 77.16 ppm.
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Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
e Record a background spectrum of the empty ATR accessory.

e Place a small drop of neat terpinyl butyrate directly onto the ATR crystal.

e Acquire the spectrum over a range of 4000-400 cm™1,

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

¢ Clean the crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of terpinyl butyrate (e.g., 1 mg/mL) in a volatile solvent such as
dichloromethane or hexane.

GC-MS System and Conditions:

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm X
0.25 um).

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
« Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1) at 250°C.
e Oven Temperature Program:

o Initial temperature: 50°C, hold for 2 minutes.

o Ramp: 10°C/min to 250°C.

o Final hold: 5 minutes at 250°C.
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e Mass Spectrometer:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Range: m/z 40-400.
o lon Source Temperature: 230°C.
o Quadrupole Temperature: 150°C.

o Data Analysis: Identify the peak corresponding to terpinyl butyrate based on its retention
time and compare the obtained mass spectrum with a reference library (e.g., NIST).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like terpinyl butyrate.
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General Workflow for Spectroscopic Analysis

Sample Preparation
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:
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NMR Spectroscopy

IR Spectroscopy

(*H and ©:C) (FTIR-ATR)

Data Processing & Interpretation

NMR Data Processing IR Spectrum Analysis MS Data Analysis
(FT, Phasing, Integration) (Peak Identification) (Library Matching, Fragmentation)

Comprehensive Spectroscopic Report

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/578423
https://www.benchchem.com/product/b1594661/docs#spectroscopic-profile-of-terpinyl-butyrate-a-technical-guide
https://www.benchchem.com/product/b1594661/docs#spectroscopic-profile-of-terpinyl-butyrate-a-technical-guide
https://www.benchchem.com/product/b1594661/docs#spectroscopic-profile-of-terpinyl-butyrate-a-technical-guide
https://www.benchchem.com/product/b1594661/docs#spectroscopic-profile-of-terpinyl-butyrate-a-technical-guide
https://www.benchchem.com/product/b1594661?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

